molecular formula C6H9NO2S B1295437 Ethyl 2-isothiocyanatopropanoate CAS No. 39574-16-8

Ethyl 2-isothiocyanatopropanoate

Cat. No.: B1295437
CAS No.: 39574-16-8
M. Wt: 159.21 g/mol
InChI Key: ALJGYASQFZQQJX-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanatopropanoate is a chemical compound belonging to the family of isothiocyanates. The compound is characterized by its molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-isothiocyanatopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of potassium thiocyanate with ethyl L-2-((trifluoromethylsulfonyl)oxy)propionate in acetonitrile at room temperature for three hours . Another method includes a “one-pot” two-step procedure using organic bases such as triethylamine, DBU, or NMM, and carbon disulfide via dithiocarbamates, followed by desulfurization with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isothiocyanatopropanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming various derivatives.

    Addition Reactions: The compound can react with nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from reactions involving this compound include thiourea derivatives and other substituted products, depending on the nucleophile used in the reaction.

Scientific Research Applications

Ethyl 2-isothiocyanatopropanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of thiourea derivatives and other isothiocyanate-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-isothiocyanatopropanoate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can exhibit biological activities by interacting with specific molecular targets and pathways. For example, isothiocyanates are known to induce apoptosis in cancer cells by modulating signaling pathways and inducing oxidative stress .

Comparison with Similar Compounds

Ethyl 2-isothiocyanatopropanoate can be compared with other similar compounds, such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Propyl 2-isothiocyanatopropanoate: Similar in structure but with a propyl group instead of an ethyl group.

    Isothiocyanatoacetic acid esters: Compounds with similar isothiocyanate functionality but different ester groups.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

ethyl 2-isothiocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJGYASQFZQQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960177
Record name Ethyl N-(sulfanylidenemethylidene)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39574-16-8
Record name Ethyl 2-isothiocyanatopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039574168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-(sulfanylidenemethylidene)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39574-16-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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